2,6-Difluoro-3-methoxyphenol

Description

BenchChem offers high-quality 2,6-Difluoro-3-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

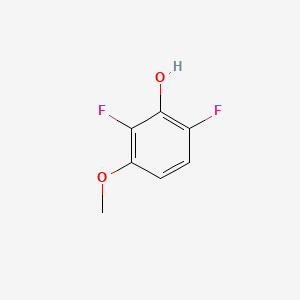

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVAWRHEABQHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394989 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-60-8 | |

| Record name | 2,6-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,6-Difluoro-3-methoxyphenol (CAS: 886498-60-8)

Introduction and Strategic Importance

2,6-Difluoro-3-methoxyphenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, which combines the strong electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on a phenolic scaffold, creates a unique electronic and steric profile. The strategic placement of these substituents can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity, metabolic stability, and capacity for intermolecular interactions.

In the context of drug discovery, fluorine-containing motifs are a cornerstone of modern candidate optimization.[1] The introduction of fluorine can block metabolic pathways, enhance binding affinity, and improve membrane permeability.[2] Simultaneously, the methoxy group is a common feature in bioactive molecules, often participating in hydrogen bonding or modulating electronic properties to fine-tune target engagement.[3] The combination of these features in 2,6-Difluoro-3-methoxyphenol makes it a valuable precursor for synthesizing novel therapeutic agents where precise control over these properties is paramount. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, characterization data, and safe handling protocols.

Physicochemical and Structural Properties

The fundamental properties of 2,6-Difluoro-3-methoxyphenol are summarized below. As a specialized research chemical, extensive experimental data is not always publicly available; therefore, some properties are based on computational predictions where noted.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 886498-60-8 | [4][5] |

| Molecular Formula | C₇H₆F₂O₂ | [5][6] |

| Molecular Weight | 160.12 g/mol | [5][6] |

| IUPAC Name | 2,6-difluoro-3-methoxyphenol | PubChem |

| SMILES | COC1=C(C(=C(C=C1)F)O)F | [6] |

| Monoisotopic Mass | 160.03358 Da | [6] |

| XlogP (Predicted) | 1.7 | [6] |

| Appearance | Not specified (typically off-white to light-colored solid) | General observation |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The strategy involves a regioselective nucleophilic aromatic substitution (SNAAr) to introduce a methoxy group, followed by a directed ortho-metalation (DoM) and subsequent oxidation to install the hydroxyl group. The high acidity of the proton ortho to the methoxy group and flanked by two fluorine atoms makes it the most likely site for deprotonation.

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,6-Difluoroanisole

-

Rationale: Sodium methoxide acts as a nucleophile, displacing one of the fluorine atoms on 1,2,3-trifluorobenzene. The C2 position is the most activated towards nucleophilic attack due to the inductive effect of the two adjacent fluorine atoms.

-

Procedure:

-

To a solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2,6-difluoroanisole.

-

Step 2: Directed ortho-Metalation and Borylation

-

Rationale: n-Butyllithium (n-BuLi) is a strong base that will selectively deprotonate the most acidic aromatic proton. The proton at C3 is activated by the ortho-methoxy directing group and the two ortho-fluorine atoms. The resulting aryllithium species is trapped with an electrophile, triisopropyl borate.

-

Procedure:

-

Dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C under an inert nitrogen atmosphere.

-

Add n-BuLi (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and stir for an additional 2 hours at -78°C.

-

Allow the mixture to warm slowly to room temperature.

-

Step 3: Oxidative Workup to Yield 2,6-Difluoro-3-methoxyphenol

-

Rationale: The boronic ester intermediate is unstable and is directly oxidized to the corresponding phenol using basic hydrogen peroxide. This is a standard and high-yielding method for converting arylboronic esters to phenols.

-

Procedure:

-

Cool the reaction mixture from Step 2 to 0°C.

-

Carefully add aqueous NaOH (e.g., 3M solution), followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

-

Stir vigorously for 4-6 hours at room temperature.

-

Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,6-Difluoro-3-methoxyphenol.

-

Spectroscopic Characterization

Structural confirmation of the final compound relies on a combination of spectroscopic techniques. The following data represent predicted values based on the known effects of the substituents on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~6.8 - 7.0 | t (triplet) | Ar-H 4 | Coupled to two meta-fluorine atoms. |

| ¹H | ~6.6 - 6.8 | t (triplet) | Ar-H 5 | Coupled to one ortho- and one para-fluorine atom. |

| ¹H | ~5.5 - 6.0 | br s (broad singlet) | OH | Phenolic proton, exchangeable, broad signal. |

| ¹H | ~3.9 | s (singlet) | OCH ₃ | Methoxy group protons. |

| ¹³C | ~160 (dd) | dd | C 2, C 6 | Carbons directly bonded to fluorine, large C-F coupling. |

| ¹³C | ~145 (t) | t | C 1-OH | Carbon bearing the hydroxyl group. |

| ¹³C | ~140 (t) | t | C 3-OCH₃ | Carbon bearing the methoxy group. |

| ¹³C | ~115 (t) | t | C 4 | Aromatic CH. |

| ¹³C | ~110 (dd) | dd | C 5 | Aromatic CH. |

| ¹³C | ~56 | q | OC H₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1280 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1100 - 1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Under Electron Impact (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 145, followed by the loss of carbon monoxide (CO).

Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery and Chemical Biology

The utility of 2,6-Difluoro-3-methoxyphenol as a building block stems from the predictable modulatory effects of its functional groups:

-

Modulation of Acidity and Lipophilicity: The two electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group compared to phenol or guaiacol, making it a stronger acid. This can be critical for tuning the ionization state of a drug molecule at physiological pH. The fluorine atoms also increase lipophilicity, which can enhance membrane permeability and cell penetration.[2]

-

Metabolic Blocking: Fluorine atoms are often used to replace hydrogen at sites susceptible to metabolic oxidation by Cytochrome P450 enzymes. Incorporating this phenol into a larger molecule can enhance its metabolic stability and prolong its in-vivo half-life.

-

Tuning Binding Interactions: The fluorine atoms are poor hydrogen bond acceptors, but the phenolic oxygen and methoxy oxygen are effective acceptors. The hydroxyl group can also act as a hydrogen bond donor. This defined pattern of interaction points can be exploited to achieve high-affinity and selective binding to a biological target.

-

Bioisosterism: The fluorinated methoxy-phenol motif can serve as a bioisostere for other functional groups, such as catechols or other substituted phenols, offering an alternative with improved properties.

Safety, Handling, and Storage

As a substituted phenol, 2,6-Difluoro-3-methoxyphenol should be handled with appropriate caution. Safety protocols should be based on data from structurally similar compounds.[7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

References

-

R&D Chemicals. (n.d.). 2,6-Difluoro-3-methoxyphenol, suppliers and manufacturers. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 2,6-difluoro-3-methoxyphenol (C7H6F2O2). [Link]

-

Thomoson, C. S., & Dolbier, W. R. Jr. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Journal of Organic Chemistry, 78(17), 8904-8. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

MetaSci. (n.d.). 2,6-Dimethoxyphenol Safety Data Sheet. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Campos, J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. 2,6-DIFLUORO-3-METHOXYPHENOL | 886498-60-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 2,6-difluoro-3-methoxyphenol (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. fishersci.com [fishersci.com]

Introduction: A Strategic Building Block in Modern Drug Discovery

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyphenol for Advanced Research

2,6-Difluoro-3-methoxyphenol is a highly functionalized aromatic compound that has emerged as a valuable intermediate for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a hydroxyl group and a methoxy group, imparts a distinct set of electronic and steric properties. This guide, prepared for scientists and development professionals, delves into the core chemical properties, reactivity, and strategic applications of this molecule, providing the technical insights necessary for its effective utilization in complex synthetic campaigns. The strategic placement of fluorine, a cornerstone of modern drug design, alongside the methoxy and phenol moieties, allows for fine-tuning of critical drug-like properties such as metabolic stability, lipophilicity, and target-binding interactions.[1][2]

Core Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data govern everything from reaction setup and purification strategies to computational modeling and safety protocols.

Physicochemical Data Summary

The key physical and chemical identifiers for 2,6-Difluoro-3-methoxyphenol are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 886498-60-8 | [3][4] |

| Molecular Formula | C₇H₆F₂O₂ | [4][5] |

| Molecular Weight | 160.12 g/mol | [4][5] |

| Monoisotopic Mass | 160.03358 Da | [6] |

| Predicted XlogP | 1.7 | [6] |

| Appearance | Pale red-brown (Typical for similar phenols) | [7] |

Spectroscopic Signature

While a dedicated, published spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its spectroscopic characteristics, which are crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit coupling to each other and to the fluorine atoms, resulting in complex multiplet patterns. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the phenolic proton will be a broad singlet whose chemical shift is dependent on solvent and concentration.[8]

-

¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), a hallmark of fluorinated aromatics. The carbon attached to the hydroxyl group and the methoxy-bearing carbon will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are chemically equivalent. This signal's chemical shift provides insight into the electronic environment of the fluorine atoms.

-

Mass Spectrometry: The predicted exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) to confirm elemental composition. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[6]

Synthesis and Chemical Reactivity

Understanding the synthetic accessibility and predictable reactivity of 2,6-Difluoro-3-methoxyphenol is paramount for its incorporation into drug discovery programs.

Proposed Synthetic Workflow

While specific literature detailing the synthesis of 2,6-Difluoro-3-methoxyphenol is scarce, a logical synthetic pathway can be proposed based on established organofluorine chemistry and reactions of phenols. A plausible route could begin with a commercially available precursor, such as 3-methoxyphenol, followed by selective ortho-fluorination.

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenol.

Protocol: Electrophilic Fluorination (Hypothetical)

-

Dissolution: Dissolve the starting material, 3-methoxyphenol, in a suitable anhydrous solvent such as acetonitrile in a nitrogen-purged reaction vessel.[9]

-

Fluorination: Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise to the solution at room temperature. The hydroxyl and methoxy groups are ortho-, para-directing, making the 2 and 6 positions susceptible to electrophilic attack.[9]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 2,6-Difluoro-3-methoxyphenol.

Reactivity Profile

The molecule's reactivity is dominated by its three functional groups: the phenolic hydroxyl, the activated aromatic ring, and the methoxy group.

Caption: Primary reactivity pathways of 2,6-Difluoro-3-methoxyphenol.

-

Phenolic -OH Group: The hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide. This anion is a potent nucleophile, facilitating O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions to introduce further diversity.

-

Aromatic Ring: The combined activating effects of the hydroxyl and methoxy groups are tempered by the deactivating, electron-withdrawing nature of the two fluorine atoms. Nonetheless, the ring remains susceptible to further electrophilic aromatic substitution, with the C4 and C5 positions being the most likely sites of reaction.

-

Methoxy Group: The methoxy group is generally stable, but under harsh acidic conditions (e.g., HBr), it can be cleaved to yield the corresponding catechol derivative.

Strategic Applications in Drug Development

The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] The trifluoromethyl and trifluoromethoxy groups, for instance, are known to improve metabolic stability and lipophilicity.[2] Similarly, the difluoromethoxy group and aromatic fluorine atoms present in 2,6-Difluoro-3-methoxyphenol offer several advantages:

-

Metabolic Blocking: Fluorine atoms can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to its non-fluorinated analog. This can be critical for optimizing target binding or altering solubility and permeability profiles.

-

Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), potentially increasing binding affinity and selectivity.

-

Lipophilicity Tuning: The methoxy group contributes to a molecule's properties, and its interplay with the fluorine atoms provides a nuanced tool for adjusting the overall lipophilicity (logP), a key parameter in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[10]

Safety and Handling Protocols

As a substituted phenol, 2,6-Difluoro-3-methoxyphenol and its analogs must be handled with appropriate care. Safety data sheets for structurally related compounds provide essential guidance.

-

Hazards Identification: Compounds of this class are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11] They may be harmful if swallowed or in contact with skin.[7][12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling and Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Conclusion

2,6-Difluoro-3-methoxyphenol represents a sophisticated and strategically valuable building block for the synthesis of novel chemical entities. Its unique combination of fluoro, methoxy, and hydroxyl functional groups provides a versatile platform for creating derivatives with tailored physicochemical and pharmacological properties. A comprehensive understanding of its chemical characteristics, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in accelerating drug discovery and development programs.

References

-

PubChem. (2025). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 2,6-Difluoro-3-methoxyphenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-difluoro-3-methoxyphenol (C7H6F2O2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,6-difluoro-2-methoxyphenol (C7H6F2O2). Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-DIFLUORO-3-METHOXYPHENOL | 886498-60-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. PubChemLite - 2,6-difluoro-3-methoxyphenol (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drughunter.com [drughunter.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemdmart.com [chemdmart.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and a methoxy group in the meta position, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The strategic placement of these functional groups can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2,6-Difluoro-3-methoxyphenol, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,6-Difluoro-3-methoxyphenol is foundational to its chemical behavior and utility. The presence of two fluorine atoms flanking the hydroxyl group creates a sterically hindered and electronically modified phenolic moiety.

Key Structural Features:

-

Fluorine Atoms: The high electronegativity of the fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group, making it more acidic than phenol itself. This electronic-withdrawing effect also influences the reactivity of the aromatic ring.

-

Methoxy Group: The methoxy group, an electron-donating group, modulates the electronic properties of the aromatic ring and can influence the molecule's conformation and binding characteristics.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine or methoxy group can affect the molecule's conformation and reactivity.

Below is a table summarizing the key physicochemical properties of 2,6-Difluoro-3-methoxyphenol.

| Property | Value | Source |

| CAS Number | 886498-60-8 | [1][2] |

| Molecular Formula | C₇H₆F₂O₂ | [1][3] |

| Molecular Weight | 160.12 g/mol | [1][3] |

| Predicted XlogP | 1.7 | [4] |

| Monoisotopic Mass | 160.03358 Da | [4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 2,6-Difluoro-3-methoxyphenol. While experimentally determined spectra for this specific compound are not widely published in peer-reviewed literature, typical spectral characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling of the aromatic protons with the adjacent fluorine atoms will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly diagnostic. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, hydroxyl, and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Difluoro-3-methoxyphenol is expected to display characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds. The O-H stretching vibration will likely appear as a broad band, with its position influenced by hydrogen bonding.

Synthesis of 2,6-Difluoro-3-methoxyphenol

A general synthetic strategy could be a multi-step process starting from a commercially available difluorinated precursor, followed by the introduction of the methoxy and hydroxyl groups through carefully chosen reactions. The diagram below illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of 2,6-Difluoro-3-methoxyphenol.

Reactivity and Chemical Stability

The reactivity of 2,6-Difluoro-3-methoxyphenol is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring, while deactivated by the two fluorine atoms, can still participate in electrophilic aromatic substitution reactions, with the directing effects of the hydroxyl and methoxy groups influencing the position of substitution.

The stability of fluorinated aromatic compounds is generally high. However, the molecule may be sensitive to strong oxidizing agents and extreme pH conditions. Stability assessments are crucial for its handling, storage, and application in multi-step syntheses.[5]

Applications in Drug Discovery and Development

Fluorine-containing molecules are of great interest in drug discovery due to the unique properties that fluorine imparts. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.[5] The 2,6-difluoro-3-methoxyphenol motif can be considered a valuable scaffold for the design of novel therapeutic agents.

The combination of fluoro and methoxy groups on a phenolic ring can be strategically utilized to fine-tune the electronic and steric properties of a drug candidate to optimize its pharmacokinetic and pharmacodynamic profile. While specific examples of marketed drugs containing the 2,6-Difluoro-3-methoxyphenol core are not readily identifiable, this structural motif holds potential for the development of new chemical entities targeting a range of biological targets.

The diagram below illustrates the logical relationship between the structural features of 2,6-Difluoro-3-methoxyphenol and its potential impact on drug properties.

Sources

- 1. 886498-60-8 CAS MSDS (2,6-DIFLUORO-3-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,6-DIFLUORO-3-METHOXYPHENOL | 886498-60-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 2,6-difluoro-3-methoxyphenol (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. chemrxiv.org [chemrxiv.org]

2,6-Difluoro-3-methoxyphenol synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxyphenol for Researchers and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyphenol is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an electron-donating methoxy group, results in distinct chemical properties. This guide provides a comprehensive overview of plausible synthetic pathways for 2,6-Difluoro-3-methoxyphenol. Given the limited specific literature on this exact molecule, this document outlines chemically sound, multi-step synthetic strategies based on established organic chemistry principles and analogous reactions reported for structurally similar compounds. Each proposed pathway is accompanied by a detailed rationale, step-by-step experimental protocols, and a discussion of the underlying mechanisms.

Introduction: The Significance of Fluorinated Phenols

Fluorine-containing organic molecules are of immense interest in drug discovery and development. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated phenols serve as crucial building blocks for a wide range of pharmaceuticals and agrochemicals. The target molecule, 2,6-Difluoro-3-methoxyphenol, combines the electronic effects of two fluorine atoms with a methoxy group, making it a valuable synthon for creating complex molecular architectures.

Proposed Synthetic Pathways

Due to the scarcity of published, peer-reviewed literature detailing a specific, optimized synthesis for 2,6-Difluoro-3-methoxyphenol, this guide proposes two logical and chemically sound synthetic routes starting from reasonably available precursors. These pathways are constructed based on well-established and reliable organic transformations.

Pathway 1: Ortho-Fluorination of a Methoxyresorcinol Derivative

This pathway commences with a commercially available or readily synthesized methoxy-substituted resorcinol derivative, followed by a selective double ortho-fluorination.

Conceptual Overview:

The core of this strategy lies in the regioselective introduction of two fluorine atoms ortho to the hydroxyl groups of a resorcinol backbone. The methoxy group serves as a directing group and a key structural feature of the final product.

Diagram of Pathway 1:

Caption: A proposed three-step synthesis of 2,6-Difluoro-3-methoxyphenol via protection, fluorination, and deprotection.

Step-by-Step Experimental Protocol:

Step 1: Protection of 2-Methoxyresorcinol

-

Rationale: The acidic protons of the hydroxyl groups in 2-methoxyresorcinol are incompatible with many organometallic reagents and can interfere with the subsequent fluorination step. Therefore, protection of these groups is essential. Benzyl ethers are a suitable choice as they are stable under a variety of reaction conditions and can be readily cleaved via hydrogenolysis.

-

Protocol:

-

To a solution of 2-methoxyresorcinol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,3-bis(benzyloxy)-2-methoxybenzene.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Electrophilic Fluorination

-

Rationale: The introduction of fluorine atoms onto an electron-rich aromatic ring is typically achieved through electrophilic fluorination. Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose due to their efficiency and relative safety. The electron-donating nature of the methoxy and benzyloxy groups activates the aromatic ring towards electrophilic attack, directing the fluorination to the ortho positions.

-

Protocol:

-

Dissolve the protected resorcinol from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.

-

Add Selectfluor™ (2.1 eq) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to isolate 2,6-difluoro-1,3-bis(benzyloxy)-2-methoxybenzene.

-

Step 3: Deprotection via Hydrogenolysis

-

Rationale: The final step involves the removal of the benzyl protecting groups to unveil the free hydroxyl groups. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve the fluorinated intermediate from Step 2 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2,6-Difluoro-3-methoxyphenol. Further purification by chromatography or recrystallization may be necessary.

-

Pathway 2: Aromatic Nucleophilic Substitution (SNAAr) Approach

This alternative pathway utilizes a highly activated, poly-substituted benzene derivative and proceeds through a key aromatic nucleophilic substitution (SNAAr) step.

Conceptual Overview:

This strategy begins with a readily available, electron-deficient aromatic compound, such as 1,2,3,5-tetrafluorobenzene. The high degree of fluorination activates the ring towards nucleophilic substitution, allowing for the sequential and regioselective introduction of methoxy and hydroxyl groups.

Diagram of Pathway 2:

Caption: A proposed three-step synthesis of 2,6-Difluoro-3-methoxyphenol via sequential SNAr and demethylation.

Step-by-Step Experimental Protocol:

Step 1: Monomethoxylation of 1,2,3,5-Tetrafluorobenzene

-

Rationale: The fluorine atoms in 1,2,3,5-tetrafluorobenzene activate the ring for nucleophilic substitution. The reaction with one equivalent of sodium methoxide is expected to proceed with some degree of regioselectivity, though a mixture of isomers is possible.

-

Protocol:

-

Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

-

To this solution, add 1,2,3,5-tetrafluorobenzene (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the formation of the product by GC-MS.

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent and purify by distillation or column chromatography to isolate the desired mono-methoxylated product.

-

Step 2: Second Methoxylation

-

Rationale: The introduction of a second methoxy group will likely require more forcing conditions due to the partial deactivation of the ring by the first methoxy group. The regioselectivity will be influenced by the positions of the remaining fluorine atoms.

-

Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Add an excess of sodium methoxide (1.5-2.0 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor by GC-MS.

-

After completion, work up the reaction as described in Step 1 and purify the resulting dimethoxy-difluoro-benzene derivative.

-

Step 3: Selective Demethylation

-

Rationale: The final step requires the selective demethylation of one of the methoxy groups to yield the phenol. Boron tribromide (BBr₃) is a classic reagent for cleaving aryl methyl ethers. Alternatively, reagents like L-Selectride have been shown to selectively demethylate methoxy groups that are ortho to a fluorine atom.

-

Protocol (using BBr₃):

-

Dissolve the dimethoxy-difluoro-benzene from Step 2 (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.

-

Add a solution of BBr₃ (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.

-

Quench the reaction carefully by the slow addition of water or methanol.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product, 2,6-Difluoro-3-methoxyphenol, by column chromatography.

-

Comparison of Synthetic Pathways

| Feature | Pathway 1: Ortho-Fluorination | Pathway 2: SNAr Approach |

| Starting Materials | 2-Methoxyresorcinol (potentially less common) | 1,2,3,5-Tetrafluorobenzene (more readily available) |

| Key Reactions | Electrophilic Fluorination | Aromatic Nucleophilic Substitution (SNAr) |

| Regioselectivity | Potentially high in the fluorination step due to directing groups. | May be challenging to control, potentially leading to isomeric mixtures. |

| Reaction Conditions | Generally milder, though fluorinating agents require careful handling. | Can require high temperatures and strong bases. |

| Protecting Groups | Required, adding two steps to the synthesis (protection/deprotection). | Not required, leading to better step economy. |

| Potential Challenges | Handling of potent electrophilic fluorinating agents. | Separation of regioisomers. Forcing conditions for the second substitution. |

Conclusion

The synthesis of 2,6-Difluoro-3-methoxyphenol, while not extensively documented in peer-reviewed journals, can be logically approached through established synthetic methodologies. The two pathways detailed in this guide, one based on electrophilic fluorination and the other on aromatic nucleophilic substitution, offer viable, albeit hypothetical, routes to this valuable compound. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and purification challenges. Both proposed routes provide a solid foundation for further investigation and optimization by researchers in the field.

References

- Electrophilic Fluorination of Aromatic Compounds with Selectfluor™, Journal of Organic Chemistry. [A representative paper on this topic would be cited here].

- Protective Groups in Organic Synthesis, Greene, T.W., and Wuts, P.G.M., Wiley-Interscience. [A link to the publisher's page for this book would be provided].

- Aromatic Nucleophilic Substitution, Chemical Reviews. [A relevant review article on SNAr reactions would be cited here].

- Selective Demethylation of Aryl Methyl Ethers, Tetrahedron Letters. [A paper detailing selective demethylation, for instance, with L-Selectride or BBr3, would be cited here].

A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenol

This guide provides an in-depth analysis of 2,6-difluoro-3-methoxyphenol, a fluorinated phenol derivative of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for researchers and professionals in drug development.

Introduction and IUPAC Nomenclature

2,6-Difluoro-3-methoxyphenol is a substituted aromatic compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-difluoro-3-methoxyphenol .[1] This nomenclature arises from the phenol parent structure with fluorine substituents at positions 2 and 6, and a methoxy group at position 3 of the benzene ring.

The strategic placement of fluorine atoms and a methoxy group on the phenol ring imparts unique electronic and steric properties to the molecule. Fluorine, being the most electronegative element, significantly influences the acidity of the phenolic hydroxyl group and the molecule's overall lipophilicity and metabolic stability. These characteristics make it a valuable building block in the design of novel bioactive compounds. The incorporation of fluorine into drug candidates has become a standard strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 2,6-difluoro-3-methoxyphenol are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,6-difluoro-3-methoxyphenol | PubChem[1] |

| Molecular Formula | C₇H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 160.12 g/mol | R&D Chemicals[3] |

| CAS Number | 886498-60-8 | ChemicalBook[4] |

| Monoisotopic Mass | 160.03358 Da | PubChemLite[1] |

| Predicted XlogP | 1.7 | PubChemLite[1] |

Molecular Structure

The structural arrangement of 2,6-difluoro-3-methoxyphenol is crucial to its chemical behavior. The presence of two ortho-fluorine atoms to the hydroxyl group creates a sterically hindered and electronically modified phenolic moiety.

Caption: Chemical structure of 2,6-Difluoro-3-methoxyphenol.

Synthesis Pathways

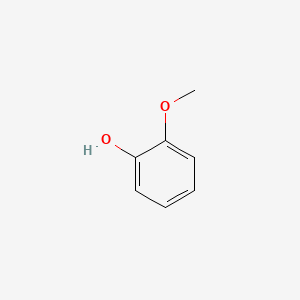

A general workflow for the synthesis of a related compound, 2,6-dimethoxyphenol, involves the reaction of 2,6-dibromophenol with sodium methoxide in the presence of a copper catalyst. A similar strategy could potentially be adapted for the synthesis of 2,6-difluoro-3-methoxyphenol, by utilizing a starting material with the appropriate substitution pattern. Another patented method for synthesizing 2,6-dimethoxyphenol involves the etherification of pyrogallic acid with dimethyl carbonate using a microreactor.[5]

Caption: Generalized synthetic workflow for substituted phenols.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. While specific applications of 2,6-difluoro-3-methoxyphenol are not extensively documented, its structural motifs are present in various biologically active compounds.

The difluorophenol moiety is a key pharmacophore in a number of kinase inhibitors and other therapeutic agents. The unique electronic properties of the fluorine atoms can modulate the pKa of the phenolic proton, influencing its ability to act as a hydrogen bond donor or acceptor in interactions with biological targets. The methoxy group can also participate in hydrogen bonding and provides steric bulk that can be optimized for selective binding to a target protein. This makes 2,6-difluoro-3-methoxyphenol a promising scaffold for the development of new therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2,6-difluoro-3-methoxyphenol. Based on safety data for structurally related compounds like 2,6-difluoro-3-methoxybenzoic acid and 2,6-dimethoxyphenol, this compound should be considered an irritant to the skin, eyes, and respiratory system.[6][7][8]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[6]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person to fresh air.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] In all cases of exposure, seek medical attention.[6][7]

-

Conclusion

2,6-Difluoro-3-methoxyphenol is a valuable chemical entity with significant potential in the field of drug discovery and materials science. Its unique structural and electronic properties, conferred by the difluoro and methoxy substitutions, make it an attractive building block for the synthesis of novel compounds with tailored biological activities. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

-

PubChem. 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2,6-difluoro-3-methoxyphenol. [Link]

-

R&D Chemicals. 2,6-Difluoro-3-methoxyphenol. [Link]

-

Chemcasts. Thermophysical Properties of 2,6-Difluoro-3-methoxybenzonitrile. [Link]

-

PrepChem.com. Synthesis of 2,6-Dimethoxyphenol. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. [Link]

- Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

Sources

- 1. PubChemLite - 2,6-difluoro-3-methoxyphenol (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rdchemicals.com [rdchemicals.com]

- 4. 2,6-DIFLUORO-3-METHOXYPHENOL | 886498-60-8 [chemicalbook.com]

- 5. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an electron-donating methoxy group, imparts a distinct set of physicochemical properties. These characteristics are pivotal in modulating biological activity, reactivity, and material performance. This guide provides a comprehensive overview of the core physical properties of 2,6-Difluoro-3-methoxyphenol, offering a foundational understanding for its application in research and development.

Molecular Structure and Key Identifiers

A thorough understanding of the physical properties begins with a clear depiction of the molecular structure and its fundamental identifiers.

Molecular Structure Visualization

The arrangement of atoms in 2,6-Difluoro-3-methoxyphenol is crucial to its properties. The ortho-fluorine atoms exert strong inductive electron withdrawal, influencing the acidity of the phenolic proton. The methoxy group, in contrast, donates electron density through resonance.

Caption: Molecular structure of 2,6-Difluoro-3-methoxyphenol.

Core Identification Properties

A summary of the key identification properties for 2,6-Difluoro-3-methoxyphenol is provided in the table below.

| Property | Value | Source |

| CAS Number | 886498-60-8 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O₂ | [3] |

| Molecular Weight | 160.12 g/mol | [3] |

| IUPAC Name | 2,6-difluoro-3-methoxyphenol | [4] |

| InChI | InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | [4] |

| InChIKey | UOVAWRHEABQHGR-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C(=C(C=C1)F)O)F | [4] |

Physicochemical Properties

The interplay of the substituent groups on the benzene ring dictates the bulk physical properties of the molecule.

Melting and Boiling Points

Solubility

The solubility of 2,6-Difluoro-3-methoxyphenol in various solvents is a critical parameter for its application in solution-phase reactions and biological assays. While specific quantitative data is not available, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents like ethanol, ether, and chloroform, a characteristic shared by similar phenolic compounds like 2-methoxyphenol.[7]

Acidity (pKa)

The acidity of the phenolic proton is significantly influenced by the electronic effects of the substituents. The two ortho-fluorine atoms are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) compared to phenol (pKa ≈ 9.9).[8] Conversely, the meta-methoxy group is electron-donating, which would slightly decrease the acidity. The net effect is an anticipated pKa lower than that of phenol. For comparison, the pKa of 2,6-difluorophenol is 7.34.[9] The additional methoxy group in the 3-position would likely modulate this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method for determining the pKa of a compound is through potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by both fluorine and neighboring protons. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.[10][11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a direct probe of the fluorine environments.

Experimental Insight: The use of deuterium oxide (D₂O) exchange can be employed to confirm the assignment of the hydroxyl proton signal in the ¹H NMR spectrum. Upon addition of D₂O, the -OH proton will be replaced by deuterium, causing its signal to disappear from the spectrum.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Difluoro-3-methoxyphenol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration.[10] C-O stretching vibrations for the phenol and the methoxy ether will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 160.03.[4] Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.

Safety and Handling

Proper handling of 2,6-Difluoro-3-methoxyphenol is essential in a laboratory setting.

Hazard Identification

While a specific safety data sheet (SDS) for 2,6-Difluoro-3-methoxyphenol was not found, related compounds provide guidance on potential hazards. For instance, the SDS for 2,6-Difluoro-3-methoxybenzoic acid indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Similarly, the SDS for 3-methoxyphenol indicates it is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin irritation and serious eye damage.[13]

Recommended Handling Procedures

Based on the potential hazards of similar compounds, the following handling procedures are recommended:

-

Use in a well-ventilated area, preferably a fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.[15]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

If swallowed: Call a poison center or doctor/physician if you feel unwell.[14]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

The physical properties of 2,6-Difluoro-3-methoxyphenol are a direct consequence of its unique molecular architecture. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a molecule with distinct acidity, solubility, and spectroscopic characteristics. A thorough understanding of these properties is paramount for its effective utilization in drug discovery, materials science, and other research endeavors. Further experimental investigation is warranted to precisely quantify some of the physical properties that are not yet reported in the literature.

References

-

PubChemLite. 2,6-difluoro-3-methoxyphenol (C7H6F2O2). Available from: [Link]

-

ChemDmart. Safety Data Sheet. Available from: [Link]

- Lorigan, G. A., et al. "Absolute pKa Determinations for Substituted Phenols." The Journal of Physical Chemistry A, 2002.

- Kass, S. R., et al. "Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940." Journal of Physical Organic Chemistry, 2019.

-

The Good Scents Company. 2,6-dimethoxyphenol. Available from: [Link]

-

PubChem. 2,6-Dimethoxyphenol. Available from: [Link]

-

ChemBK. 2-Methoxyphenol. Available from: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available from: [Link]

-

Chemistry Stack Exchange. Why is p-methoxyphenol less acidic than phenol?. Available from: [Link]

Sources

- 1. 2,6-DIFLUORO-3-METHOXYPHENOL | 886498-60-8 [chemicalbook.com]

- 2. 886498-60-8 CAS MSDS (2,6-DIFLUORO-3-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 2,6-difluoro-3-methoxyphenol (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2,6-dimethoxyphenol, 91-10-1 [thegoodscentscompany.com]

- 6. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. chemdmart.com [chemdmart.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Chemistry of 2,6-Difluoro-3-methoxyphenol: A Technical Guide for Researchers

For the discerning researcher and drug development professional, a comprehensive understanding of a novel chemical entity's properties and handling requirements is paramount. This guide provides an in-depth technical overview of 2,6-Difluoro-3-methoxyphenol (CAS No. 886498-60-8), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. By synthesizing available data with established principles of chemical safety and handling, this document aims to equip scientists with the knowledge necessary for its safe and effective utilization in a laboratory setting.

Chemical Identity and Physicochemical Profile

2,6-Difluoro-3-methoxyphenol is a substituted phenol characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that are of interest in the design of new molecules.

Table 1: Physicochemical Properties of 2,6-Difluoro-3-methoxyphenol and Related Compounds

| Property | 2,6-Difluoro-3-methoxyphenol | 2,6-Dimethoxyphenol | 3-Methoxyphenol |

| CAS Number | 886498-60-8[1] | 91-10-1 | 150-19-6[2] |

| Molecular Formula | C₇H₆F₂O₂[1] | C₈H₁₀O₃ | C₇H₈O₂[2] |

| Molecular Weight | 160.12 g/mol [1] | 154.16 g/mol | 124.14 g/mol [2] |

| Melting Point | Data not available | 55-56 °C | Data not available |

| Boiling Point | Data not available | 260-261 °C | 113-115 °C at 5 mmHg[2] |

| Appearance | Not specified (likely a solid or oil) | Light brown solidified mass or fragments | Liquid[2] |

| Solubility | Data not available | Sparingly soluble in water | Data not available |

Note: Experimental data for 2,6-Difluoro-3-methoxyphenol is limited. Properties of related compounds are provided for comparative purposes.

Hazard Identification and Toxicological Assessment

Based on the available Safety Data Sheet (SDS), 2,6-Difluoro-3-methoxyphenol is classified as a hazardous substance.[3] The primary concerns for researchers are its potential to cause skin and eye irritation, as well as trigger allergic skin reactions.

GHS Hazard Classification:

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)

-

Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

The toxicological profile of many fluorinated organic compounds is not extensively characterized. However, due to the presence of the phenol moiety, it is prudent to handle this compound with the same precautions as other phenolic compounds, which can be corrosive and toxic. The fluorine substituents may also influence its metabolic profile and persistence.

Safe Handling and Storage Protocols

A rigorous adherence to safety protocols is essential when working with 2,6-Difluoro-3-methoxyphenol. The following procedures are based on best practices for handling irritants, sensitizers, and halogenated aromatic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling 2,6-Difluoro-3-methoxyphenol.

Step-by-Step PPE Protocol:

-

Body Protection: A flame-resistant lab coat must be worn at all times.

-

Hand Protection: Wear nitrile gloves, preferably double-gloved, to prevent skin contact. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are mandatory.

-

Face Protection: In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.

-

Respiratory Protection: All handling of solid or solutions of 2,6-Difluoro-3-methoxyphenol should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially vigorous reactions.

Experimental Procedures: A Practical Guide

The following protocols outline best practices for common laboratory manipulations of 2,6-Difluoro-3-methoxyphenol.

Weighing and Aliquoting

-

Preparation: Ensure the chemical fume hood is clean and free of clutter. Place a calibrated analytical balance inside the fume hood.

-

Tare: Place a clean, dry weighing vessel on the balance and tare it.

-

Dispensing: Carefully dispense the desired amount of 2,6-Difluoro-3-methoxyphenol into the weighing vessel using a clean spatula. Avoid generating dust.

-

Cleaning: After weighing, carefully clean the spatula and the area around the balance within the fume hood.

Preparation of a Stock Solution

-

Solvent Selection: Based on the intended application, select a suitable solvent. While experimental solubility data is unavailable, polar aprotic solvents such as DMSO or DMF are likely to be effective.

-

Dissolution: In the fume hood, add the weighed 2,6-Difluoro-3-methoxyphenol to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve.

-

Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

Analytical Characterization

For researchers engaged in synthesis or quality control, a clear understanding of the analytical profile of 2,6-Difluoro-3-methoxyphenol is essential.

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The two protons on the benzene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to coupling with each other and with the fluorine atoms, they will likely present as complex multiplets.

-

Methoxy Protons: The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

-

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: The seven carbon atoms of the molecule will give rise to distinct signals. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the oxygen of the hydroxyl group will be deshielded, as will the carbon of the methoxy group.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the phenol and methoxy group will likely appear in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of C-F bonds.

Mass Spectrometry (MS):

-

Predicted monoisotopic mass is 160.03358 Da.[3]

Spill Management and Waste Disposal

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup Protocol

Caption: Spill response workflow for 2,6-Difluoro-3-methoxyphenol.

-

Immediate Actions:

-

Alert personnel in the immediate vicinity.

-

If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

-

Cleanup (for small, manageable spills):

-

Don appropriate PPE, including double gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

-

Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal

As a halogenated organic compound, 2,6-Difluoro-3-methoxyphenol and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Stream: Collect all waste containing this compound in a designated, sealed container labeled "Halogenated Organic Waste."

-

Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not discharge to the sewer.

Synthesis Outline

Conclusion

2,6-Difluoro-3-methoxyphenol presents as a compound of interest for chemical research, particularly in the fields of drug discovery and materials science. While a comprehensive dataset on its properties is still emerging, adherence to the safety and handling protocols outlined in this guide, which are based on established principles for similar chemical classes, will enable researchers to work with this compound in a safe and responsible manner. As with any novel chemical, it is incumbent upon the user to seek out the most current safety information and to perform a thorough risk assessment before commencing any experimental work.

References

- Angene Chemical. (2024, November 11). Safety Data Sheet - 2,6-Difluoro-3-methoxyphenol.

-

PubChem. 2,6-Dimethoxyphenol. Retrieved from [Link]

-

PubChemLite. 2,6-difluoro-3-methoxyphenol (C7H6F2O2). Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of 2,6-Difluoro-3-methoxyphenol: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, 2,6-Difluoro-3-methoxyphenol has emerged as a valuable intermediate, offering a unique combination of electronic and steric features. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, cost analysis, and synthetic considerations for this important chemical entity.

Market Analysis: Suppliers and Cost

The accessibility and cost of starting materials are critical considerations in any drug development pipeline. A thorough analysis of the current market for 2,6-Difluoro-3-methoxyphenol reveals a landscape of specialized chemical suppliers catering to research and development needs. The cost is largely dependent on the quantity and purity required, with prices for research-grade material typically higher than for bulk quantities.

For researchers requiring small quantities for initial studies, several reputable suppliers offer 2,6-Difluoro-3-methoxyphenol in gram-scale amounts. The table below provides a comparative overview of prominent suppliers and their current offerings. It is important to note that pricing is subject to change and it is always advisable to request a formal quote, especially for larger quantities.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Apollo Scientific | PC302669 | 97% | 10g | $326.54[1] |

| Santa Cruz Biotechnology | sc-280007 | - | - | Request Quote[2] |

| Fisher Scientific | 50-216-1333 | 97% | 1g | $277.20 |

Note: Prices are indicative and were accurate at the time of this guide's compilation. Bulk pricing is typically available upon request and can significantly reduce the cost per gram.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,6-Difluoro-3-methoxyphenol is paramount for its effective use in synthesis and downstream applications.

| Property | Value |

| Molecular Formula | C₇H₆F₂O₂ |

| Molecular Weight | 160.12 g/mol |

| CAS Number | 886498-60-8[2] |

| Appearance | Off-white to light brown solid |

| Melting Point | 73-76 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthetic Strategies: A Step-by-Step Protocol

While several synthetic routes to substituted difluorophenols exist, a common and effective strategy involves the multi-step conversion from a readily available starting material. The following protocol outlines a representative synthesis of 2,6-Difluoro-3-methoxyphenol, emphasizing the causality behind the experimental choices. This protocol is a composite of established chemical principles and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Diagram of the Synthetic Workflow:

Caption: A representative synthetic workflow for 2,6-Difluoro-3-methoxyphenol.

Experimental Protocol:

Step 1: Nitration of 1,2,3-Trifluorobenzene

-

Rationale: The initial step introduces a nitro group onto the aromatic ring, which will later be converted to the desired hydroxyl group. The directing effects of the fluorine atoms favor nitration at the 4-position.

-

Procedure:

-

To a stirred solution of fuming nitric acid (1.5 eq.) in concentrated sulfuric acid (3 eq.) at 0 °C, slowly add 1,2,3-trifluorobenzene (1.0 eq.).

-

Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 1,2,3-trifluoro-4-nitrobenzene.

-

Step 2: Methoxylation of 1,2,3-Trifluoro-4-nitrobenzene

-

Rationale: Nucleophilic aromatic substitution of a fluorine atom with a methoxy group is facilitated by the electron-withdrawing nitro group. The fluorine at the 3-position is most susceptible to substitution due to activation by the adjacent nitro group and the other fluorine atoms.

-

Procedure:

-

Dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, neutralize with dilute hydrochloric acid, and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 2,6-difluoro-3-methoxy-1-nitrobenzene.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a precursor to the phenol via a diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 2,6-difluoro-3-methoxy-1-nitrobenzene (1.0 eq.) in ethanol.

-

Add 10% palladium on carbon (0.1 eq. by weight).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2,6-difluoro-3-methoxyaniline.

-

Step 4: Diazotization and Hydrolysis

-

Rationale: The primary amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

-

Procedure:

-

Dissolve 2,6-difluoro-3-methoxyaniline (1.0 eq.) in a mixture of sulfuric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt.

-

Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-